1-(2-chloro-4-fluorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
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Description
1-(2-chloro-4-fluorobenzyl)-3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H23ClFN3O3 and its molecular weight is 491.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
- Cesium Carbonate Catalyzed Synthesis: An efficient protocol utilizing cesium carbonate for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide was developed. This method provides a key intermediate for several drugs, highlighting the compound's significance in drug synthesis (Patil et al., 2008).
- Solvent-free Synthesis: A solvent-free synthesis method for quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of base (DBU or DBN) was developed, achieving good to excellent yields. This technique underscores the compound's utility in creating efficient, environmentally friendly synthesis pathways (Mizuno et al., 2007).
Chemical Transformations and Reactivity
- Molecular Rearrangements: Studies have shown that 3-chloroquinoline-2,4-diones react with ethanolamine to produce new molecular rearrangements forming thioxoimidazo derivatives and quinazoline skeletons. This reactivity opens up new avenues for chemical transformations within the quinazoline framework (Klásek et al., 2020).
- Green Synthesis Protocols: A green synthesis approach for quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst was reported, highlighting the compound's role in sustainable chemistry (Patil et al., 2009).
Applications in Heterocyclic Chemistry
- Novel Heterocyclic Structures: Research on substituted quinazolino[3,2-b]-cinnolines and the synthesis of 4-hydroxy-6,9-difluorobenz[g]isoquinoline-5,10-diones showcases the compound's potential in creating diverse heterocyclic structures with significant biological and chemical properties (Kort & Lamchen, 1966; Krapcho et al., 1995).
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O3/c28-23-15-21(29)10-9-20(23)17-32-24-8-4-3-7-22(24)26(34)31(27(32)35)14-12-25(33)30-13-11-18-5-1-2-6-19(18)16-30/h1-10,15H,11-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHVDPFXLLYSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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